4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
CAS No.: 1799974-41-6
Cat. No.: VC2752321
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1799974-41-6 |
|---|---|
| Molecular Formula | C9H12N2O3S |
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | 4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide |
| Standard InChI | InChI=1S/C9H12N2O3S/c1-2-7-6-11-15(12,13)8-4-3-5-10-9(8)14-7/h3-5,7,11H,2,6H2,1H3 |
| Standard InChI Key | LPDWWKROALOPNU-UHFFFAOYSA-N |
| SMILES | CCC1CNS(=O)(=O)C2=C(O1)N=CC=C2 |
| Canonical SMILES | CCC1CNS(=O)(=O)C2=C(O1)N=CC=C2 |
Introduction
Physical and Chemical Properties
Structural Characteristics
The structural characteristics of 4-ethyl-3,4-dihydro-2H-pyrido[2,3-b] oxathiazepine 1,1-dioxide are defined by its heterocyclic framework, which contributes to its chemical reactivity and potential biological activities. The compound features several key structural elements:
-
A pyrido[2,3-b] moiety, which is a bicyclic system where a pyridine ring is fused with another ring at the 2,3 positions of the pyridine. This arrangement creates a specific electronic distribution that influences the compound's reactivity and binding properties.
-
An oxathiazepine ring system, which contains oxygen, sulfur, and nitrogen atoms in a seven-membered ring. The presence of multiple heteroatoms in this ring system creates areas of varying electronegativity and potential hydrogen bonding sites.
-
A sulfone group (1,1-dioxide), indicating that the sulfur atom is bonded to two oxygen atoms with double bonds. This functional group is typically quite polar and can participate in hydrogen bonding as an acceptor.
-
An ethyl substituent at the 4-position, which creates a chiral center and contributes to the hydrophobic character of that region of the molecule.
-
A partially saturated ring system, as indicated by the "dihydro" prefix, meaning two hydrogen atoms have been added to what would otherwise be a fully unsaturated system. This partial saturation affects the conformation and flexibility of the ring system.
The three-dimensional structure of this compound, particularly for the (R)-enantiomer, has been modeled and is available in PubChem as a 3D conformer . This spatial arrangement is crucial for understanding how the molecule might interact with biological targets, as the orientation of functional groups in three-dimensional space determines their accessibility for interactions with proteins or other biomolecules.
Biological Activity and Pharmacological Applications
Nrf2 Regulatory Activity
One of the most significant biological activities associated with 4-ethyl-3,4-dihydro-2H-pyrido[2,3-b] oxathiazepine 1,1-dioxide and its derivatives is their potential role as Nrf2 regulators . Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins and detoxification enzymes.
According to patent literature, compounds containing the pyrido[2,3-b] oxathiazepine scaffold, including derivatives with the 4-ethyl-3,4-dihydro-2H configuration, have been investigated for their ability to activate the Nrf2 pathway . The patent describes "bis aryl analogs" that incorporate this structural motif and their potential use in pharmaceutical compositions as Nrf2 regulators.
The activation of Nrf2 has broad implications for various disease states characterized by oxidative stress and inflammation, including:
-
Neurodegenerative disorders (Alzheimer's disease, Parkinson's disease)
-
Inflammatory conditions (arthritis, inflammatory bowel disease)
-
Cardiovascular diseases
-
Metabolic disorders
-
Certain types of cancer where Nrf2 modulation may be beneficial
The specific molecular mechanisms by which these compounds interact with the Nrf2 pathway likely involve disruption of the interaction between Nrf2 and its negative regulator Keap1 (Kelch-like ECH-associated protein 1). Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation through the ubiquitin-proteasome system. Compounds that interfere with this interaction can lead to stabilization of Nrf2, allowing it to translocate to the nucleus and activate the transcription of cytoprotective genes.
Related Compounds and Structural Analogs
Oxathiazepine Derivatives and Analogs
The 4-ethyl-3,4-dihydro-2H-pyrido[2,3-b] oxathiazepine 1,1-dioxide belongs to a broader class of oxathiazepine derivatives that share similar structural features. Among the closely related compounds identified in the literature are:
-
(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b] oxathiazepine 1,1-dioxide (CAS: 1799974-29-0): This compound differs from our target molecule by having a methyl group instead of an ethyl group at the 4-position and the opposite stereochemical configuration. It has a molecular weight of 214.24 g/mol and a molecular formula of C8H10N2O3S .
-
4-Ethyl-3,4-dihydro-2H-pyrido[4,3-e] thiadiazine 1,1-dioxide: While this compound has a different ring system (thiadiazine instead of oxathiazepine) and a different fusion pattern (pyrido[4,3-e] versus pyrido[2,3-b]), it shares the 4-ethyl-3,4-dihydro pattern. It has a molecular weight of 213.26 g/mol and has been studied enough to have crystal structure data available .
-
More complex derivatives mentioned in patent literature, such as:
These more complex derivatives incorporate the basic oxathiazepine scaffold into larger molecular structures with additional functional groups and aromatic systems. These structural modifications are likely designed to optimize properties such as potency, selectivity, or pharmacokinetic characteristics for potential pharmaceutical applications, particularly as Nrf2 regulators.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume